1H-pyrazol-5-ol hydrochloride
Description
Significance of Pyrazole (B372694) and Pyrazolone (B3327878) Heterocycles in Synthetic Chemistry and Materials Science
Pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms, and its oxidized counterpart, pyrazolone, are fundamental scaffolds in the realm of organic chemistry. numberanalytics.comportlandpress.com Their significance stems from their versatile chemical nature and the broad spectrum of activities exhibited by their derivatives.
In synthetic chemistry , pyrazoles are invaluable building blocks. mdpi.com The presence of two nitrogen atoms, one acting as a proton donor and the other as a proton acceptor, imparts unique reactivity to the pyrazole ring. mdpi.com This allows for a wide array of chemical modifications, enabling the synthesis of complex molecular architectures. ijrpr.com The development of efficient and selective methods for synthesizing pyrazole derivatives is an ongoing area of research, with techniques ranging from traditional condensation reactions to modern, eco-friendly approaches. ias.ac.inmdpi.com The structural diversity that can be achieved through these synthetic routes allows for the fine-tuning of physicochemical properties, which is crucial for various applications. ijrpr.com
The impact of pyrazole and pyrazolone heterocycles extends significantly into materials science . Their derivatives are utilized in the creation of new materials with specific functionalities. For instance, pyrazole-containing polymers can exhibit unique optical, electrical, and mechanical properties, making them suitable for applications in sensors and optoelectronic devices. biosynce.com Furthermore, the ability of pyrazoles to coordinate with metal ions is harnessed in the development of metal-organic frameworks (MOFs), which have potential uses in gas storage and separation. biosynce.com Pyrazolone derivatives are also important in the manufacturing of dyes and plastics. royal-chem.com
The broad utility of these heterocycles is summarized in the following table:
| Field | Applications of Pyrazole and Pyrazolone Derivatives |
| Synthetic Chemistry | Building blocks for complex molecules, versatile reaction intermediates. mdpi.comijrpr.com |
| Materials Science | Conductive polymers, photovoltaic materials, sensors, optoelectronic devices, metal-organic frameworks (MOFs), dyes, and plastics. biosynce.comroyal-chem.com |
| Agrochemicals | Herbicides, insecticides, and fungicides. numberanalytics.combiosynce.com |
Historical Context of 1H-Pyrazol-5-ol and Related Scaffolds
The history of pyrazole chemistry dates back to the late 19th century. The term "pyrazole" was first coined by the German chemist Ludwig Knorr in 1883. wikipedia.orgglobalresearchonline.net One of the classical methods for synthesizing the pyrazole ring was developed by Hans von Pechmann in 1898, involving the reaction of acetylene (B1199291) with diazomethane. wikipedia.org
A pivotal moment in the history of pyrazolone derivatives was Knorr's synthesis of antipyrine (B355649) in 1883, which was achieved through the condensation of ethyl acetoacetate (B1235776) with phenylhydrazine (B124118). globalresearchonline.netinnovareacademics.in This discovery was significant as antipyrine became one of the first synthetic analgesics and antipyretics. The first synthesis of substituted pyrazoles was also carried out by Knorr in 1883, reacting a β-diketone with hydrazine (B178648) derivatives. mdpi.com
The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was not isolated until 1959 from watermelon seeds. wikipedia.org Over the years, the synthesis of pyrazole derivatives has evolved significantly. A common and foundational method is the Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydrazine. numberanalytics.comwikipedia.org This reaction has been a cornerstone for accessing a wide variety of substituted pyrazoles.
The structural isomers of pyrazolones, including 3-pyrazolin-5-one and 2-pyrazolin-5-one, have been a subject of extensive study due to their tautomerism. researchgate.net The tautomeric equilibrium between the keto and enol forms is influenced by the solvent and substituents on the ring. researchgate.net This complex structural behavior has been a continuous area of investigation since the early days of pyrazolone chemistry. researchgate.net
Scope and Objectives of Academic Inquiry into 1H-Pyrazol-5-ol Hydrochloride
The academic inquiry into this compound is driven by the compound's potential as a versatile intermediate in the synthesis of a wide range of biologically and materially significant molecules. Researchers are focused on several key objectives:
Development of Novel Synthetic Methodologies: A primary goal is to devise new, efficient, and environmentally friendly methods for the synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ol) derivatives. innovareacademics.inacs.orgresearchgate.net This includes exploring catalyst-free and visible-light-promoted reactions to improve yields, reduce reaction times, and enhance the sustainability of the synthetic process. acs.orgresearchgate.net
Exploration of Chemical Reactivity: Understanding the chemical reactivity of the 1H-pyrazol-5-ol scaffold is crucial. Research aims to explore its participation in various reactions, such as multicomponent reactions, to generate molecular diversity and complexity in a single step. acs.org
Investigation of Biological and Pharmacological Potential: A significant portion of the research is dedicated to evaluating the biological activities of derivatives synthesized from 1H-pyrazol-5-ol. This includes screening for potential applications in various therapeutic areas. academicstrive.com
Structure-Activity Relationship (SAR) Studies: A key objective is to establish clear structure-activity relationships for derivatives of 1H-pyrazol-5-ol. By systematically modifying the structure and observing the corresponding changes in activity, researchers can design more potent and selective compounds.
The following table outlines the primary research focus areas for this compound and its derivatives:
| Research Area | Key Objectives |
| Synthetic Chemistry | Develop efficient, green, and high-yield synthetic routes. innovareacademics.inacs.org |
| Chemical Reactivity | Explore utility in multicomponent and tandem reactions. innovareacademics.inacs.org |
| Medicinal Chemistry | Synthesize and evaluate new derivatives for biological activity. academicstrive.com |
| Materials Science | Investigate the potential for creating novel functional materials. |
The ongoing research into this compound underscores the compound's importance as a foundational element in the development of new chemical entities with wide-ranging applications.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1,2-dihydropyrazol-3-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O.ClH/c6-3-1-2-4-5-3;/h1-2H,(H2,4,5,6);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRADGUYFCFANJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNNC1=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1h Pyrazol 5 Ol Hydrochloride and Its Core Structure
Classical and Conventional Cyclocondensation Approaches
The traditional and most fundamental method for the synthesis of the pyrazole (B372694) ring is the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. This approach, known as the Knorr pyrazole synthesis, remains a cornerstone of pyrazole chemistry. jk-sci.comresearchgate.net
Reactions of Hydrazine Derivatives with 1,3-Dicarbonyl Compounds
The reaction of hydrazines with β-ketoesters is a classical and widely employed method for the synthesis of pyrazolones. jk-sci.comnih.gov This condensation reaction is versatile, but a significant challenge is controlling the regioselectivity when unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines are used, which can lead to the formation of isomeric products. nih.gov The reaction mechanism involves the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyrazole ring. jk-sci.comnih.gov Acid catalysis is often employed to facilitate both the imine formation and the subsequent cyclization steps by activating the carbonyl groups. nih.gov
For instance, the reaction between phenylhydrazine (B124118) and ethyl acetoacetate (B1235776) can yield 3-methyl-1-phenyl-1H-pyrazol-5-ol. nih.gov The choice of reactants and reaction conditions plays a crucial role in determining the final product structure.
| Reactant 1 | Reactant 2 | Product | Catalyst | Key Observation | Reference(s) |
| Hydrazine/Substituted Hydrazine | 1,3-Dicarbonyl Compound (e.g., β-ketoester) | Pyrazole/Pyrazolone (B3327878) | Catalytic Acid | Can produce two different pyrazole isomers depending on which carbonyl is attacked first. | jk-sci.com |
| Phenylhydrazine | Ethyl Acetoacetate | 3-methyl-1-phenyl-1H-pyrazol-5-ol | Nano-ZnO | Efficient, high-yield (95%) synthesis with a recyclable catalyst. | nih.govmdpi.com |
| Aryl or Heteroarylhydrazines | Fluorinated β-diketones | 3-, 5-, and 3,5-trifluoromethylpyrazoles and 5-trifluoromethyl-5-hydroxy-Δ2-pyrazolines | None specified | Provides a variety of fluorinated pyrazole derivatives. | researchgate.net |
Modifications and Optimized Conditions for 1H-Pyrazol-5-ol Synthesis
To address the challenges of classical pyrazole synthesis, particularly regioselectivity and reaction efficiency, various modifications and optimizations have been developed. The regiochemical outcome of the condensation can be significantly influenced by the nature of the hydrazine (e.g., free base vs. hydrochloride salt) and the reaction conditions. nih.gov
One notable modification involves the use of specific catalysts to enhance yield and selectivity. For example, nano-ZnO has been demonstrated as an efficient and environmentally friendly catalyst for the synthesis of 1,3,5-substituted pyrazoles from the condensation of phenylhydrazine and ethyl acetoacetate, achieving excellent yields in short reaction times. nih.gov Similarly, acid catalysis has a pronounced effect on the rate of pyrazole formation, with acidic aqueous conditions facilitating the key steps of the reaction. nih.gov The choice of solvent and the use of catalysts like copper triflate in ionic liquids have also been shown to improve yields in related pyrazole syntheses. nih.gov
| Modification | Reactants | Catalyst/Conditions | Outcome | Reference(s) |
| Use of Hydrazine Salt | Enone, Phenylhydrazine hydrochloride vs. Phenylhydrazine | Methanol | The hydrochloride salt favored the 1,3-regioisomer, while the free base led to the 1,5-regioisomer. | nih.gov |
| Heterogeneous Catalysis | Ethyl acetoacetate, Phenylhydrazine | Nano-ZnO | Excellent yield (95%) and short reaction time. | nih.gov |
| Acid Catalysis | Peptide hydrazides, Acetyl acetone | Acidic aqueous buffer (e.g., pH 4) | Markedly increased reaction rate for pyrazole formation. | nih.gov |
Modern and Green Synthetic Protocols
In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for pyrazole and pyrazolone synthesis. These modern approaches aim to minimize waste, avoid hazardous reagents, and reduce energy consumption.
Catalyst-Free and Environmentally Benign Syntheses
A significant advancement in green synthesis is the development of catalyst-free reactions, often utilizing unconventional energy sources or benign solvents like water. dntb.gov.ua Ultrasound irradiation has been successfully employed for the catalyst-free, one-pot synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s in a water/ethanol (B145695) mixture, offering advantages such as shorter reaction times and excellent yields. acs.org
Similarly, visible light has been used to promote the synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) in a cost-effective and catalyst-free manner. acs.orgscienceopen.com Solvent-free syntheses, often assisted by microwave irradiation, provide another eco-friendly alternative by eliminating the need for volatile organic solvents and often leading to higher yields and shorter reaction times. nih.govresearchgate.netresearchgate.net The synthesis of pyrazoles via the 1,3-dipolar cycloaddition of diazo compounds to alkynes can also be achieved by simple heating under solvent-free conditions, resulting in high yields without the need for purification. rsc.org
| Method | Reactants | Conditions | Yield | Advantages | Reference(s) |
| Ultrasound Irradiation | Aromatic aldehydes, Phenylhydrazine derivatives, Ethyl acetoacetate | Water/Ethanol, Room Temperature | Excellent | Environmental friendliness, shorter reaction time, simple workup. | acs.org |
| Visible Light Promotion | Substituted aromatic aldehydes, 3-methyl-1-phenyl-2-pyrazoline-5-one | Room Temperature | Excellent | Cost-effective, catalyst-free, high functional group tolerance. | acs.orgscienceopen.com |
| Microwave Irradiation (Solvent-Free) | β-ketoesters, Hydrazines, Aldehydes | 420 W, 10 min | 51-98% | One-pot, atom economy, synthetic efficiency. | nih.gov |
| Magnetized Distilled Water | Ethyl acetoacetate, Hydrazine, Aldehyde, Dimedone | Reflux | 85-93% | Environmentally friendly, cost-effective, simplified workup, high yield. | researchgate.netscielo.org.za |
Flow Chemistry Approaches to Pyrazole and Pyrazolone Scaffolds
Continuous flow chemistry has emerged as a powerful tool for the synthesis of heterocyclic compounds, including pyrazoles, offering enhanced safety, scalability, and control over reaction parameters compared to traditional batch methods. galchimia.com Microreactor technology allows for precise control of temperature, pressure, and residence time, often leading to improved yields and reduced reaction times. galchimia.com
A two-stage continuous flow process has been developed for the synthesis of pyrazoles from acetophenones. In this setup, the acetophenone (B1666503) is first condensed with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enaminone intermediate, which is then reacted with hydrazine in a second stage to generate the pyrazole product. galchimia.com Another flow chemistry approach involves the cycloaddition of sydnones and terminal alkynes using a silica-supported copper catalyst packed in a stainless steel cartridge, which significantly reduces reaction times. rsc.org These methods highlight the potential of flow chemistry for the efficient and scalable production of pyrazole derivatives.
| Flow Method | Reactants | Catalyst/Conditions | Residence Time | Yield | Reference(s) |
| Two-Stage Synthesis | Acetophenones, DMF-DMA, Hydrazine hydrate (B1144303) | 150-170 °C | ~12 min total | High yields | galchimia.com |
| Catalytic Cycloaddition | Sydnones, Terminal alkynes | Silica-supported Copper, 140 °C | 2.5-10 min | Up to 95% conversion | rsc.org |
| Sequential Homocoupling and Hydroamination | Terminal alkynes, Hydrazine | Copper-mediated | Not specified | Good to excellent | rsc.org |
| Assembly Line Synthesis | Fluorinated amines, tBuONO, Alkynes/Alkenes | Sequential reactor coils, elevated temperatures | 31.7 min (for a 4-step synthesis) | Good to excellent | mit.edu |
Multicomponent Reactions for Pyrazolone Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly valued for their efficiency, atom economy, and ability to generate molecular complexity in a single step. rsc.orgnih.gov Numerous MCRs have been developed for the synthesis of pyrazolone derivatives.
One such approach is the one-pot, pseudo-five-component synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s from aromatic aldehydes, phenylhydrazine, and ethyl acetoacetate under catalyst-free ultrasonic irradiation. acs.org Another example is the one-pot, three-component synthesis of 5-amino-1H-pyrazole-4-carbonitriles using a novel nano-catalyst in an eco-friendly water/ethanol solvent system. nih.gov These reactions can also be performed under solvent-free conditions or in green solvents like magnetized distilled water, further enhancing their environmental credentials. researchgate.netscielo.org.zarsc.org The versatility of MCRs allows for the synthesis of a wide range of functionalized pyrazoles by simply varying the starting components. biointerfaceresearch.comnih.gov
| Reaction Type | Reactants | Catalyst/Solvent | Conditions | Yield | Reference(s) |
| Pseudo-Five-Component | Aromatic aldehydes, Phenylhydrazine, Ethyl acetoacetate | None / Water-Ethanol | Ultrasound, Room Temperature | Excellent | acs.org |
| Three-Component | Hydrazine hydrate, Arylidene malononitrile, Cyclohexyl isothiocyanate | HAp/ZnCl2 | Solvent-free, 60-70°C | 80-90% | biointerfaceresearch.com |
| Four-Component | Ethyl acetoacetate, Hydrazine, Aldehyde, Dimedone | None / Magnetized Distilled Water | Reflux | 85-93% | researchgate.netscielo.org.za |
| Three-Component | Benzaldehydes, Malononitrile, Phenyl hydrazine | LDH@PTRMS@DCMBA@CuI / H2O/EtOH | 55 °C | 85-93% | nih.gov |
Regioselective Synthesis Strategies for Substituted 1H-Pyrazol-5-ols
The synthesis of substituted 1H-pyrazol-5-ols frequently involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a synthetic equivalent. A significant challenge in this process is controlling the regioselectivity, as the unsymmetrical nature of both reactants can lead to the formation of two possible regioisomers. The precise arrangement of substituents on the final pyrazole ring is dictated by which nitrogen atom of the hydrazine attacks which carbonyl group of the dicarbonyl compound. Modern synthetic strategies have been developed to exert a high degree of control over this outcome.
One of the most effective strategies for directing regioselectivity is the careful selection of the hydrazine reactant—specifically, using either the free hydrazine base or its hydrochloride salt. nih.govacs.org Research has demonstrated that the reaction of trichloromethyl enones with arylhydrazine hydrochlorides selectively yields the 1,3-regioisomer, whereas using the corresponding free arylhydrazine base leads exclusively to the 1,5-regioisomer. nih.gov This control is attributed to the reaction mechanism under different pH conditions. The protonated hydrazine salt likely influences the nucleophilicity of the nitrogen atoms and the reaction pathway, thereby dictating the regiochemical outcome. nih.gov This methodology provides a reliable and predictable route to desired isomers, which is crucial for the synthesis of complex molecules like the pharmaceuticals celecoxib (B62257) and mavacoxib. acs.org
The structure of the dicarbonyl component also plays a critical role. The reaction between β-aminoenones with a small substituent (e.g., a methyl group) at the β-position and alkyl hydrazines shows high regioselectivity. nih.gov However, as the steric bulk of the β-substituent on the enone increases, a notable decrease in both reactivity and regioselectivity is observed. nih.gov This suggests that steric hindrance significantly influences the approach of the hydrazine to the electrophilic centers.
Furthermore, multi-step, one-pot procedures have been developed to achieve high regioselectivity. For instance, a one-pot reaction involving phenylacetylene, aromatic aldehydes, molecular iodine, and hydrazines yields 3,5-disubstituted pyrazoles with high regiocontrol. nih.gov Another approach involves the acid-catalyzed transamination of reagents like diethyl [(dimethylamino)methylene]malonate with arylhydrazines, followed by a base-catalyzed cyclization of the intermediate hydrazone to afford 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates. nih.gov This two-step synthesis effectively isolates the desired regioisomer. nih.gov
The table below summarizes various regioselective strategies for the synthesis of substituted pyrazoles, including the 1H-pyrazol-5-ol core.
| Precursors | Reagents & Conditions | Major Regioisomer | Yield (%) | Reference |
| Trichloromethyl enone + Phenylhydrazine hydrochloride | Methanol, heat | Methyl 1,3-diphenyl-1H-pyrazole-5-carboxylate | 85% | nih.govacs.org |
| Trichloromethyl enone + Phenylhydrazine (free base) | Methanol, heat | Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate | 86:14 ratio with 1,3-isomer | nih.gov |
| β-aminoenones + Alkyl hydrazines | DMSO | 1,5-disubstituted pyrazoles | 78-97% | nih.gov |
| Ethyl acetoacetate + Phenylhydrazine | Nano-ZnO catalyst | 3-methyl-1-phenyl-1H-pyrazol-5-ol | 95% | nih.gov |
| Diethyl [(dimethylamino)methylene]malonate + Arylhydrazine | 1. Acid-catalyzed transamination 2. Base-catalyzed cyclization | Ethyl 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates | 60-86% | nih.gov |
This table is interactive and allows for sorting and filtering of data.
Atom Economy and Efficiency in 1H-Pyrazol-5-ol Hydrochloride Synthesis
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com In the synthesis of 1H-pyrazol-5-ol and its derivatives, achieving high atom economy is a key goal to minimize waste, reduce costs, and enhance sustainability.
The classical Knorr pyrazole synthesis, which involves the condensation of a β-ketoester (like ethyl acetoacetate) with a hydrazine, is an inherently atom-economical reaction. The primary atoms from both reactants are integrated into the pyrazole ring, with the only byproducts being water and an alcohol (from the ester group). This type of condensation reaction is highly efficient as it forms the core structure with minimal waste.
The formula for calculating percent atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 primescholars.com
For example, in the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol from ethyl acetoacetate and phenylhydrazine:
C₆H₁₀O₃ (Ethyl acetoacetate) + C₆H₈N₂ (Phenylhydrazine) → C₁₀H₁₀N₂O (Product) + C₂H₅OH (Ethanol) + H₂O (Water)
An expeditious and atom-economic synthesis of related heterocyclic structures, such as 4,5-dihydropyrazolo[1,5-a]pyrazin-6-ones, has been developed based on a two-step condensation with hydrazine hydrate that facilitates two ring-forming events in a streamlined process. researchgate.net Such strategies, which combine multiple transformations into a single operation, are hallmarks of efficient and atom-economical synthesis. By carefully selecting starting materials and employing catalytic rather than stoichiometric reagents, the generation of waste is significantly reduced, aligning with the principles of green chemistry. primescholars.com
The following table provides a theoretical atom economy calculation for a representative synthesis of the 1H-pyrazol-5-ol core.
| Reactant 1 | MW of Reactant 1 | Reactant 2 | MW of Reactant 2 | Desired Product | MW of Product | % Atom Economy |
| Ethyl Acetoacetate (C₆H₁₀O₃) | 130.14 g/mol | Hydrazine (N₂H₄) | 32.05 g/mol | 3-Methyl-1H-pyrazol-5(4H)-one (C₄H₆N₂O) | 98.10 g/mol | 60.5% |
This table illustrates the calculation based on the primary reactants for the formation of the pyrazole ring. The calculation considers the incorporation of atoms into the specified desired product, with ethanol being a byproduct.
Tautomerism and Structural Dynamics of 1h Pyrazol 5 Ol
Exploration of Prototropic Tautomerism in Pyrazol-5-ols
Prototropic tautomerism in pyrazol-5-ols involves the migration of a proton, leading to distinct structural isomers. This dynamic process is fundamental to understanding the reactivity and properties of this class of heterocyclic compounds. For pyrazol-5-ols, the tautomerism can be broadly categorized into keto-enol and annular tautomerism, which often coexist and are influenced by a variety of internal and external factors.
Pyrazol-5-ones are capable of existing in three principal prototropic tautomeric forms: the OH form (1H-pyrazol-5-ol, A ), the CH form (2,4-dihydro-3H-pyrazol-3-one, B ), and the NH form (1,2-dihydro-3H-pyrazol-3-one, C ) clockss.org. This represents a classic case of keto-enol tautomerism, where the enol form is the OH tautomer and the keto forms are the CH and NH tautomers researchgate.netmasterorganicchemistry.comyoutube.com. The equilibrium between these forms is a critical aspect of their chemical behavior researchgate.net.
The interplay between keto-enol and annular tautomerism creates a complex energetic landscape where multiple tautomeric forms can coexist. The relative stability of these tautomers is not intrinsic but is delicately balanced by the electronic nature of substituents and the surrounding environment nih.govmdpi.com.
The nature and position of substituents on the pyrazole (B372694) ring play a pivotal role in dictating the predominant tautomeric form researchgate.netnih.gov. The electronic effects of substituents, whether electron-donating or electron-withdrawing, can significantly alter the relative stabilities of the keto and enol forms, as well as the position of the annular tautomeric equilibrium.
Studies have shown that electron-donating groups at the C-3 position tend to shift the equilibrium towards the CH form researchgate.net. Conversely, the presence of strong π-acceptor substituents often favors the tautomer where these groups are in a conjugated position relative to the N1 atom nih.gov. The steric requirements of substituents can also influence the tautomeric preference fu-berlin.de.
For instance, in a series of 3(5)-disubstituted-1H-pyrazoles, it was found that compounds with methyl and amino groups predominantly exist in the tautomeric form with the ester or amide group at position 3. However, the introduction of a nitro group shifts the equilibrium to favor the tautomer with the ester or amide group at position 5 mdpi.comnih.gov. This highlights the profound impact of substituent electronics on the tautomeric landscape. Theoretical calculations have further indicated that electron-donating substituents at certain positions can lower the energetic barrier for proton transfer nih.gov.
| Substituent at C3/C5 | Observed Predominant Tautomer | Reference |
|---|---|---|
| Methyl, Amino | Ester/Amide at position 3 | mdpi.com |
| Nitro | Ester/Amide at position 5 | mdpi.comnih.gov |
| Phenyl | Rich mixture of the 3-phenyl tautomer | fu-berlin.de |
| Electron-donating groups | Shift towards CH form | researchgate.net |
The surrounding solvent medium exerts a significant influence on the tautomeric equilibrium of pyrazol-5-ols nih.govmdpi.com. The polarity, proticity, and hydrogen-bonding capabilities of the solvent can differentially stabilize the various tautomeric forms, thereby shifting the equilibrium.
In nonpolar solvents, pyrazol-5-ols can exist as dimers, stabilized by intermolecular hydrogen bonds nih.gov. For example, 1-phenyl-1H-pyrazol-3-ol exists predominantly as dimeric pairs in solvents like CDCl₃ or C₆D₆ nih.govmdpi.com. In contrast, in strong acceptor solvents like DMSO-d₆, these intermolecular hydrogen bonds are disrupted, and monomeric species become dominant nih.gov. The tautomeric equilibrium constants (KT) for some pyrazoles have been found to be largely independent of the solvent, suggesting that in these cases, the intrinsic stability of the tautomers is the primary determining factor fu-berlin.de.
However, for many pyrazole derivatives, the solvent plays a more direct role. Polar solvents can stabilize more polar tautomers through dipole-dipole interactions and hydrogen bonding mdpi.com. Computational studies have shown that the presence of solvent molecules, such as water, can lower the energetic barriers between tautomers by facilitating intermolecular proton transfer through the formation of hydrogen-bonded bridges nih.gov. The choice of solvent is therefore a critical parameter in both the study and the application of pyrazol-5-ol chemistry.
| Solvent | Observed Effect on Tautomerism | Reference |
|---|---|---|
| Nonpolar (e.g., CDCl₃, C₆D₆) | Favors dimeric structures of the OH-form | nih.govmdpi.com |
| Polar aprotic (e.g., DMSO, Acetone) | Favors monomeric species; can favor keto form in some cases | nih.govnih.govnih.gov |
| Protic (e.g., Water, Alcohols) | Can lower energy barriers for proton transfer | nih.gov |
| Non-polar (e.g., Chloroform) | Can favor the enol form in some β-keto-enol systems | nih.gov |
Spectroscopic Investigations of Tautomeric Forms
The elucidation of the tautomeric structures of pyrazol-5-ols in different states and environments relies heavily on a range of spectroscopic techniques. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful tools for identifying the predominant tautomeric forms and studying the dynamics of their interconversion bohrium.comnih.gov.
NMR spectroscopy, including ¹H, ¹³C, and ¹⁵N nuclei, is arguably the most powerful technique for the comprehensive study of pyrazole tautomerism in solution and in the solid state nih.govbohrium.com. By analyzing chemical shifts, coupling constants, and signal broadening, detailed information about the tautomeric equilibria and proton transfer barriers can be obtained bohrium.com.
In ¹H NMR, the chemical shifts of the protons attached to the pyrazole ring and the N-H or O-H protons provide direct evidence of the tautomeric form. For instance, the presence of a broad signal for the N-H proton is indicative of proton exchange, a hallmark of annular tautomerism nih.gov. Low-temperature NMR studies can slow down the rate of interconversion, allowing for the observation of separate signals for the individual tautomers fu-berlin.de.
¹³C NMR spectroscopy is also highly informative. The chemical shifts of the C3 and C5 carbons are particularly sensitive to the tautomeric state nih.gov. Broad signals for C3 and C5 often indicate a dynamic equilibrium between tautomers in solution nih.gov. Solid-state NMR (CP/MAS) can provide unambiguous identification of the tautomeric form present in the crystalline state, which can then be compared with solution-state data nih.govmdpi.com.
¹⁵N NMR provides direct insight into the nature of the nitrogen atoms in the pyrazole ring. The chemical shifts of the "pyridine-like" (N-2) and "pyrrole-like" (N-1) nitrogens are distinct for each tautomer nih.gov. For example, in 1-phenyl-1H-pyrazol-3-ol, the significant difference in the ¹⁵N chemical shifts of N-1 and N-2 in the solid state clearly confirms the presence of the OH-form nih.govmdpi.com.
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in different tautomers. The presence of a strong absorption band in the carbonyl region (typically 1650-1750 cm⁻¹) is characteristic of the keto (CH or NH) forms, while the enol (OH) form will exhibit a characteristic O-H stretching vibration nih.govnih.gov. The position and shape of these bands can also provide information about intra- and intermolecular hydrogen bonding nih.gov.
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within the molecule. Since the different tautomers have distinct electronic structures and conjugation patterns, they will exhibit different absorption maxima (λmax) researchgate.net. By comparing the experimental UV-Vis spectra with those of "fixed" derivatives (where tautomerism is blocked by substitution) or with theoretical calculations, the predominant tautomeric form in a given solvent can be inferred researchgate.net. For example, a shift in the absorption maximum upon changing the solvent polarity can indicate a shift in the tautomeric equilibrium researchgate.net.
Theoretical and Computational Analyses of Tautomerism
The transient and often rapid interconversion of tautomers makes their individual experimental characterization challenging. To overcome these limitations, theoretical and computational chemistry methods have become indispensable tools for elucidating the intricacies of tautomerism in 1H-pyrazol-5-ol and its derivatives. These in silico approaches provide a detailed view of the structural dynamics, allowing for the quantification of energy differences between tautomers and the exploration of the pathways for their interconversion.
Density Functional Theory (DFT) Calculations for Energy Landscapes
Density Functional Theory (DFT) has emerged as a powerful and widely used quantum mechanical method to investigate the tautomeric equilibria in pyrazolone (B3327878) systems. researchgate.netnih.gov By calculating the electronic structure and energies of the different tautomeric forms—typically the OH, NH, and CH forms—DFT can accurately predict their relative stabilities and construct a comprehensive energy landscape. researchgate.netresearchgate.net These calculations are crucial for understanding which tautomer is thermodynamically favored under various conditions.
DFT studies, often employing hybrid functionals such as B3LYP with basis sets like 6-31G* or 6-311++G**, are used to optimize the molecular geometries of each tautomer and calculate their ground-state energies. nih.govrsc.orgkashanu.ac.ir The results consistently show that the relative stability of the tautomers is influenced by factors such as the substitution pattern on the pyrazole ring and the surrounding medium (gas phase vs. solvent). researchgate.netrsc.org
For instance, theoretical studies on substituted pyrazolones have shown that the CH tautomer often possesses the lowest ground-state energy in the gas phase, indicating it is the most stable form. rsc.orgnih.gov However, the presence of substituents and the polarity of the solvent can shift this equilibrium. Solvation models, such as the Polarizable Continuum Model (PCM), are frequently incorporated into DFT calculations to simulate the effect of different solvents on the tautomeric energy landscape. nih.gov These models have demonstrated that polar solvents can influence the energy differences between tautomers. nih.gov
Research on various pyrazolone derivatives has provided quantitative data on these energy differences. For example, calculations on 4-formyl-1-methylpyrazol-5-ol determined a specific order of tautomer stability and calculated the energy difference between the two most stable forms to be 2.2 kcal/mol. researchgate.net Thermodynamic parameters, including the difference in free Gibbs energy (ΔG), enthalpy (ΔH), and entropy (ΔS), can also be derived from these calculations to predict tautomeric equilibrium constants. nih.gov
| Compound | Method/Basis Set | Phase/Solvent | Most Stable Tautomer | Relative Energy Difference (kcal/mol) | Reference |
|---|---|---|---|---|---|
| 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one | B3LYP/6-31G* | Gas Phase | CH form | Not specified | rsc.org |
| Edaravone (a pyrazolone derivative) | B3LYP/6-31++G(2d,2p) | Gas Phase & Solvent (PCM) | C-H form | Not specified | nih.gov |
| 4-Formyl-1-methylpyrazol-5-ol | B3LYP/6-311+G(2df,2p) | Gas Phase | 1a (an enol form) | 2.2 (between 1a and 2a) | researchgate.net |
| 4-acyl pyrazolone | B3LYP/6-311++G** | Gas Phase & Various Solvents | Dependent on structure | Calculated for 19 tautomers | kashanu.ac.ir |
Molecular Dynamics Simulations of Tautomeric Exchange
While DFT calculations provide a static picture of the energy landscape, Molecular Dynamics (MD) simulations offer a way to study the dynamic processes of tautomeric interconversion over time. MD simulations model the atomic motions of the system, allowing researchers to observe the pathways and mechanisms of proton transfer that constitute the tautomeric exchange.
This computational technique can be particularly insightful for understanding how the solvent environment explicitly influences the dynamics of tautomerism. By simulating the pyrazolone molecule surrounded by a large number of solvent molecules, MD can capture the role of individual solvent molecules in mediating proton transfer events, for example, through the formation of hydrogen-bonded bridges.
Although a powerful tool, the application of MD simulations specifically to the tautomeric exchange of 1H-pyrazol-5-ol is not extensively documented in the reviewed literature. However, some studies on related systems have utilized classical molecular dynamics to investigate medium- and large-range effects, which complements the quantum mechanical view provided by DFT. researchgate.net The combination of these methods, often in QM/MM (Quantum Mechanics/Molecular Mechanics) simulations, holds significant promise for a more complete understanding of the structural dynamics of 1H-pyrazol-5-ol, bridging the gap between the static energy landscape and the real-time dynamic behavior of the molecule in solution.
Derivatization and Chemical Reactivity of 1h Pyrazol 5 Ol Hydrochloride
Functionalization at Nitrogen (N-Substitution)
The pyrazole (B372694) ring contains two distinct nitrogen atoms: a pyrrole-like N1, which is part of an NH group, and a pyridine-like N2, which is a Schiff-base nitrogen. researchgate.netchemicalbook.com The N1 nitrogen can be deprotonated, rendering it nucleophilic and susceptible to reaction with various electrophiles, while the N2 nitrogen imparts basic properties to the molecule. researchgate.netchemicalbook.com This dual character allows for a wide range of N-substitution reactions.
N-alkylation and N-arylation are primary methods for functionalizing the pyrazole nitrogen. These reactions can be achieved through several synthetic routes:
Reaction with Alkyl Halides: Pyrazoles react with alkyl halides, initially forming N-alkyl pyrazolium (B1228807) salts. Subsequent deprotonation, often in equilibrium with the unreacted pyrazole, yields the N-alkyl pyrazole product. rrbdavc.org
Acid-Catalyzed Alkylation: A modern approach involves the use of trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, such as camphorsulfonic acid (CSA). This method provides an alternative to traditional techniques that require strong bases. semanticscholar.org
Direct Synthesis from Amines: N-substituted pyrazoles can be prepared directly in a one-pot reaction from primary aliphatic or aromatic amines and a 1,3-diketone, using an electrophilic amination reagent like O-(4-nitrobenzoyl)hydroxylamine. nih.govacs.org This method offers a practical way to introduce a wide variety of substituents.
Copper-Catalyzed Arylation: The N-arylation of pyrazoles can be accomplished using aryl halides in the presence of a copper catalyst, which facilitates the C-N bond formation. organic-chemistry.org
| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |
| N-Alkylation | Alkyl halide | N-Alkyl pyrazolium salt, then N-Alkyl pyrazole | rrbdavc.org |
| N-Alkylation | Trichloroacetimidate, Brønsted acid (e.g., CSA) | N-Alkyl pyrazole | semanticscholar.org |
| N-Alkylation / N-Arylation | Primary amine, 1,3-Diketone, Electrophilic amination reagent | N-Alkyl or N-Aryl pyrazole | nih.govacs.org |
| N-Arylation | Aryl halide, Copper catalyst, Base (e.g., Cs₂CO₃) | N-Aryl pyrazole | organic-chemistry.org |
Functionalization at Carbon (C-Substitution)
The C-4 position of the pyrazolone (B3327878) tautomer is an active methylene (B1212753) group, flanked by two carbonyl groups (or their enol equivalents), making its protons acidic and the carbon nucleophilic. This site is a primary target for condensation reactions with various electrophiles.
Knoevenagel Condensation: A common reaction involves the condensation of the active methylene group with aldehydes and ketones. For instance, the reaction of 3-methyl-1-phenyl-5-pyrazolone with various aromatic aldehydes, often catalyzed by a weak base like sodium acetate (B1210297), yields 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols). nih.gov
Reaction with Orthoesters and Amide Acetals: The C-4 position readily reacts with orthoesters and amide acetals. The reaction with dimethylformamide diethyl acetal (B89532) (DMFDEA) leads to the formation of 4-enaminopyrazolones. clockss.org Condensation with orthoesters can introduce acyl or aroyl substituents after hydrolysis of the intermediate enol ether. clockss.org
Acylation Reactions: Direct acylation at the C-4 position can be achieved using acid chlorides in the presence of a base, a procedure known as the 'Jensen-method'. clockss.org
These reactions underscore the synthetic utility of the C-4 position for constructing more complex molecular architectures.
| Electrophile | Reagents and Conditions | Product at C-4 | Reference(s) |
| Aromatic Aldehydes | Sodium acetate, EtOH, Room temperature | Arylmethylene bridge (bis-pyrazole) | nih.gov |
| Dimethylformamide Diethyl Acetal (DMFDEA) | Toluene, heat | Enaminomethylene group | clockss.org |
| Orthoesters (e.g., Trimethyl orthoacetate) | Heat | Acyl or Aroyl group (after hydrolysis) | clockss.org |
| Acid Chlorides | Calcium hydroxide, Dioxane, heat | Acyl or Aroyl group | clockss.org |
The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, which predominantly occurs at the C-4 position where electron density is highest. chemicalbook.comfirsthope.co.in Conversely, the C-3 and C-5 positions are comparatively electron-deficient due to the adjacent electronegative nitrogen atoms, allowing for nucleophilic attack under certain conditions. researchgate.netchemicalbook.com
Electrophilic Substitution Reactions:
Halogenation: The C-4 position can be readily halogenated. A direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines is effectively achieved at room temperature using N-halosuccinimides (NBS for bromination, NIS for iodination, and NCS for chlorination) in DMSO. beilstein-archives.org
Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group at the C-4 position, forming 4-nitropyrazole. firsthope.co.inscribd.com
Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) leads to the formation of pyrazole-4-sulfonic acid. scribd.com
Nucleophilic Substitution Reactions: Nucleophilic substitution on the pyrazole ring is less common but can be facilitated by the presence of strong electron-withdrawing groups at the C-3 or C-5 positions. firsthope.co.in These positions are considered electrophilic and can be susceptible to nucleophilic attack. researchgate.netchemicalbook.com
| Reaction Type | Reagents | Position of Substitution | Product | Reference(s) |
| Bromination | N-Bromosuccinimide (NBS) | C-4 | 4-Bromopyrazole derivative | beilstein-archives.org |
| Iodination | N-Iodosuccinimide (NIS) | C-4 | 4-Iodopyrazole derivative | beilstein-archives.org |
| Chlorination | N-Chlorosuccinimide (NCS) | C-4 | 4-Chloropyrazole derivative | beilstein-archives.org |
| Nitration | HNO₃ + H₂SO₄ | C-4 | 4-Nitropyrazole | firsthope.co.inscribd.com |
| Sulfonation | Fuming H₂SO₄ | C-4 | Pyrazole-4-sulfonic acid | scribd.com |
Formation of Fused and Bridged Pyrazole Systems
The polyfunctional nature of 1H-pyrazol-5-ol and its derivatives makes them excellent precursors for the synthesis of fused heterocyclic systems. The presence of nucleophilic nitrogen and carbon centers allows for cyclization and cycloaddition reactions with various electrophiles to build bicyclic and polycyclic structures.
Pyranopyrazoles: One of the most common fused systems is the pyrano[2,3-c]pyrazole core. These compounds can be synthesized via a one-pot, multi-component reaction involving a pyrazolone derivative, an aromatic aldehyde, and a cyanomethylene reagent (like malononitrile). ekb.egnih.gov
Pyrazolopyrimidines and Pyrazolotriazines: 5-Aminopyrazole derivatives are particularly valuable starting materials. Their multiple nucleophilic sites (1-NH, 5-NH₂, and 4-CH) can react with bifunctional electrophiles to construct a variety of fused systems, including pyrazolopyrimidines, pyrazoloquinazolines, and pyrazolotriazines. nih.gov
Triazoles and Thiadiazoles from Pyrazole Hydrazides: Pyrazole-3-carboxylic acid hydrazide can be used as a building block for other fused heterocycles. For example, alkaline cyclization of its thiosemicarbazide (B42300) derivatives yields 4-substituted-1,2,4-triazolin-3-thiones, while treatment with concentrated sulfuric acid can lead to 1,3,4-thiadiazoles. researchgate.net
[3+2] Cycloaddition Reactions: The nitrile group on a pyrazole ring can undergo a [3+2] cycloaddition with sodium azide (B81097) to form a fused tetrazole ring, creating pyrazole-tetrazole hybrid compounds. mdpi.com
| Starting Pyrazole Derivative | Reagents for Cyclization | Fused System Formed | Reference(s) |
| 3-Methyl-1-phenyl-pyrazol-5(4H)-one | Aromatic aldehyde, Malononitrile | Pyrano[2,3-c]pyrazole | ekb.egnih.gov |
| 5-Aminopyrazole | Bifunctional electrophiles | Pyrazolopyrimidine, Pyrazolotriazine | nih.gov |
| Pyrazole-3-carboxylic acid hydrazide | Phenyl isothiocyanate, then NaOH | 1,2,4-Triazolin-3-thione | researchgate.net |
| Pyrazole-4-carbonitrile | Sodium azide (NaN₃), NH₄Cl | Pyrazole-tetrazole | mdpi.com |
Reactivity Studies with Various Reagents and Catalysts
The derivatization of 1H-pyrazol-5-ol hydrochloride is facilitated by a wide range of reagents and catalysts that can selectively target its different reactive sites.
Reactivity with Various Reagents:
Electrophiles: As detailed previously, pyrazolones react with a host of electrophiles including alkyl halides, aldehydes, acid chlorides, and orthoesters at both nitrogen and carbon centers. rrbdavc.orgnih.govclockss.org
Nucleophiles: The synthesis of the pyrazole ring itself often involves the reaction of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives, which act as bifunctional nucleophiles. beilstein-journals.orgarkat-usa.org
Oxidizing and Reducing Agents: The aromatic pyrazole ring is generally stable and resistant to common oxidizing and reducing conditions, although side chains attached to the ring can be modified. chemicalbook.com Ring opening typically requires harsh conditions like ozonolysis or strong bases. chemicalbook.com
Role of Catalysts: Catalysis plays a crucial role in controlling the regioselectivity and efficiency of pyrazole functionalization.
Acid Catalysis: Brønsted acids (e.g., p-toluenesulfonic acid, CSA) are used to catalyze N-alkylation reactions and condensation reactions at the C-4 position. semanticscholar.orgnih.gov Lewis acids like BF₃ are also employed to activate carbonyl groups in cyclocondensation reactions for pyrazole synthesis. organic-chemistry.org
Base Catalysis: Weak bases such as sodium acetate or triethylamine (B128534) are commonly used to promote condensation reactions at the active methylene C-4 position. nih.govnih.gov Stronger bases are required for deprotonation at the N-1 position to facilitate N-substitution. semanticscholar.org
Metal Catalysis: Transition metals are increasingly used in pyrazole chemistry. Copper catalysts are effective for N-arylation reactions. organic-chemistry.org Nano-ZnO has been shown to be an efficient catalyst for the condensation reaction between ethyl acetoacetate (B1235776) and phenylhydrazine (B124118). nih.gov Furthermore, pyrazole moieties themselves can act as versatile ligands that coordinate with transition metals, forming complexes that exhibit catalytic activity in various transformations, a concept known as metal-ligand cooperation. nih.govresearchgate.net
| Catalyst Type | Reaction | Purpose | Reference(s) |
| Brønsted Acid (e.g., CSA) | N-Alkylation | Activation of electrophile | semanticscholar.org |
| Weak Base (e.g., NaOAc) | Knoevenagel Condensation | Deprotonation of active methylene group | nih.gov |
| Copper (I) Iodide | N-Arylation | Catalyzes C-N bond formation | organic-chemistry.org |
| Nano-ZnO | Pyrazole Synthesis (Condensation) | Catalyzes condensation of dicarbonyl and hydrazine | nih.gov |
| Ruthenium/Iron Complexes | Various (e.g., N-N bond cleavage) | Metal-ligand cooperation with protic pyrazole ligand | nih.gov |
Coordination Chemistry of 1h Pyrazol 5 Ol As a Ligand
Ligand Design Principles and Coordination Modes
1H-Pyrazol-5-ol and its analogues can adopt several coordination modes depending on the metal ion, reaction conditions, and the specific substituents on the pyrazole (B372694) ring. researchgate.netresearchgate.net
Monodentate Coordination : In its neutral form, the ligand can coordinate to a metal center in a monodentate fashion, typically through the sp²-hybridized nitrogen atom of the pyrazole ring. This mode of coordination is common for simple pyrazole ligands. chemrxiv.org
Bidentate Chelation : More commonly, the deprotonated form of the ligand acts as a bidentate chelating agent. Coordination occurs through the pyridine-like nitrogen and the exocyclic oxygen atom, forming a stable five-membered ring with the metal center. This N,O-chelation is a hallmark of pyrazolone-based ligands and is observed in a vast number of transition metal complexes. depositolegale.itelectronicsandbooks.com
Bridging and Polydentate Coordination : Some pyrazole derivatives are designed to be polydentate by incorporating additional donor groups. Furthermore, the pyrazolate anion can act as a bridging ligand, connecting two metal centers. This can lead to the formation of dinuclear or polynuclear complexes and coordination polymers. nih.govrsc.org
Table 1: Coordination Modes of Pyrazole-Based Ligands
| Coordination Mode | Description | Donor Atoms Involved | Resulting Structure |
|---|---|---|---|
| Monodentate | The ligand binds to a single metal center through one atom. | Pyridine-like Nitrogen (N) | Mononuclear Complex |
| Bidentate Chelate | The ligand binds to a single metal center through two atoms, forming a ring. | Pyridine-like Nitrogen (N) and Carbonyl/Hydroxyl Oxygen (O) | Mononuclear Complex with Chelate Ring |
| Bidentate Bridging | The ligand connects two different metal centers. | Nitrogen and/or Oxygen atoms | Dinuclear or Polynuclear Complex |
The formation of stable metal complexes with 1H-pyrazol-5-ol is primarily due to the presence of both nitrogen and oxygen donor atoms. depositolegale.it
Nitrogen Donors : The pyrazole ring contains two nitrogen atoms. The N1 atom is typically protonated (N-H) and can be deprotonated to facilitate coordination. The N2 atom, being a pyridine-like sp² nitrogen, is a Lewis base and a primary site for metal coordination. nih.govasianpubs.org Its donor properties can be tuned by the electronic effects of substituents on the pyrazole ring.
Oxygen Donor : The oxygen atom at the C5 position is a hard donor site, making it particularly suitable for binding to a variety of metal ions. In the deprotonated pyrazolate form, the negative charge is often delocalized between the nitrogen and oxygen atoms, enhancing the donor strength of the O atom and leading to strong M-O bonds. depositolegale.it The combination of the softer nitrogen donor and the harder oxygen donor allows these ligands to form stable complexes with a wide range of transition metals.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with 1H-pyrazol-5-ol ligands is generally straightforward. A typical method involves the reaction of a metal salt (e.g., chloride, nitrate, or acetate) with the ligand in a suitable solvent, such as ethanol (B145695) or methanol. electronicsandbooks.comnih.govntu.edu.tw The ligand may be used in its neutral form or deprotonated in situ with a base to facilitate the formation of chelate complexes. nih.gov
A wide variety of transition metal complexes have been synthesized using pyrazol-5-ol and its derivatives. These complexes exhibit diverse geometries, including tetrahedral, square planar, and octahedral arrangements, depending on the metal ion and the stoichiometry of the ligands. asianpubs.orgresearchgate.net For example, mononuclear complexes of Co(II), Cd(II), and Zn(II) have been prepared and structurally characterized. electronicsandbooks.comrsc.orgnih.gov
Table 2: Examples of Transition Metal Complexes with Pyrazole-Based Ligands
| Metal Ion | Ligand | Formula of Complex | Geometry |
|---|---|---|---|
| Cd(II) | 3-methyl-1H-pyrazole-4-carboxylic acid (H₂MPCA) | [Cd(HMPCA)₂(H₂O)₄] | Mononuclear |
| Co(II) | 3-methyl-1H-pyrazole-4-carboxylic acid (H₂MPCA) | [Co(H₂MPCA)₂(DMF)₂(H₂O)₂]Cl₂ | Mononuclear |
| Zn(II) | (3,5-dimethyl-1H-pyrazol-1-yl)ethanol (L1) | [Zn(NO₃)₂(L1)] | Monometallic |
| Cd(II) | (3,5-dimethyl-1H-pyrazol-1-yl)ethanol (L1) | [Cd(NO₃)₂(L1)₂] | Monometallic |
Spectroscopic techniques are essential for characterizing the coordination of the ligand to the metal center.
Infrared (IR) Spectroscopy : IR spectroscopy provides direct evidence of coordination. A shift in the stretching frequency of the C=O group (in the pyrazolone (B3327878) form) to a lower wavenumber upon complexation indicates the coordination of the oxygen atom to the metal. Similarly, changes in the vibration bands associated with the pyrazole ring C=N and N-N bonds confirm the involvement of the ring nitrogen in binding. ekb.egasianpubs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to characterize diamagnetic metal complexes. The coordination of the ligand to a metal center causes significant changes in the chemical shifts of the protons and carbons near the binding sites. For instance, the signal for the N-H proton may disappear upon deprotonation and coordination. nih.govresearchgate.net
UV-Visible (UV-Vis) Spectroscopy : Electronic absorption spectra can confirm the formation of a complex and provide information about its electronic structure and geometry. The spectra of the complexes typically differ from that of the free ligand, with shifts in the π-π* and n-π* transition bands. The appearance of new bands in the visible region, particularly for d-block metals, can often be attributed to d-d electronic transitions. chemrxiv.org
Table 3: Spectroscopic Data for a Representative Pyrazole Complex
| Technique | Free Ligand (Characteristic Signal) | Metal Complex (Characteristic Signal) | Interpretation |
|---|---|---|---|
| IR | ν(C=O) ~1670 cm⁻¹ | ν(C=O) ~1645 cm⁻¹ | Lower frequency indicates coordination of oxygen. |
| IR | ν(N-H) ~3340 cm⁻¹ | Broadened or absent | Indicates deprotonation or involvement in H-bonding. |
| ¹H NMR | N-H proton signal ~12 ppm | Signal absent | Deprotonation upon coordination. |
| ¹H NMR | Pyrazole ring C-H signal | Signal shifts downfield | Change in electronic environment due to nitrogen coordination. |
| UV-Vis | Ligand-centered π-π* bands | Bands shift (bathochromic or hypsochromic) | Alteration of ligand electronic levels upon coordination. |
Table 4: Selected Crystallographic Data for Pyrazole-Based Metal Complexes
| Complex | Crystal System | Space Group | Key Bond Lengths (Å) | Coordination Geometry |
|---|---|---|---|---|
| (Z)-3-Methyl-4-((naphthalen-1-ylamino)methylidene)-1-phenyl-1H-pyrazol-5(4H)-one | Orthorhombic | P2₁2₁2₁ | N/A (Ligand only) | N/A (Ligand only) |
| [Cd(NO₃)₂(L1)₂] (L1 = (3,5-dimethyl-1H-pyrazol-1-yl)ethanol) | Not specified | Not specified | Cd-N, Cd-O | Bidentate coordination of L1 confirmed |
| [Ir(L1)Cl₂] (L1 = tetradentate pyrazole-terpyridine ligand) | Not specified | Not specified | Ir-N(pyrazole), Ir-Cl | Octahedral |
Supramolecular Interactions in Metal-Pyrazol-5-ol Assemblies
The solid-state arrangement of metal complexes containing 1H-pyrazol-5-ol is significantly influenced by a variety of non-covalent interactions. These interactions, including hydrogen bonding and π-stacking, play a crucial role in the formation of extended supramolecular architectures. The choice of metal ion and the nature of the counter-anion can further direct the assembly of these structures, leading to a diversity of crystalline forms with distinct properties.
Hydrogen Bonding Networks in Crystalline Architectures
Hydrogen bonding is a predominant force in the crystal engineering of metal-pyrazol-5-ol complexes. The 1H-pyrazol-5-ol ligand, in its tautomeric forms, possesses both hydrogen bond donor (N-H and O-H) and acceptor (N and O) sites, facilitating the formation of intricate and robust hydrogen-bonding networks.
In the crystalline structure of metal complexes involving pyrazolone derivatives, such as 4-acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone, extensive intermolecular hydrogen bonds are observed. For instance, N-H···O interactions can link adjacent molecules, creating defined supramolecular motifs mdpi.com. The crystal packing of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate demonstrates how strong O-H···N interactions can link molecules into chains. These chains are then further connected into centrosymmetric dimers through weaker C-H···O hydrogen bonds mdpi.com.
The versatility of pyrazole-based ligands in forming hydrogen-bonded networks is further exemplified by complexes of 5-amino-3-(pyrid-2-yl)-1H-pyrazole. In these systems, the aminopyrazole moiety readily participates in hydrogen bonding with coordinated or non-coordinated anions and solvent molecules, leading to the formation of complex and often novel hydrogen-bond network topologies rsc.org. The uncoordinated pyrazole can form cyclic hydrogen-bound dimers, showcasing the tendency of the pyrazole ring to engage in self-complementary hydrogen bonding.
The table below summarizes representative hydrogen bond interactions observed in the crystal structures of pyrazole-related compounds, illustrating the common motifs that contribute to their supramolecular assembly.
| Compound/Complex | Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Supramolecular Motif |
| 4-acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone | N-H···O | 2.169(15) | Dimer |
| Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | O-H···N | 1.95 | Chain |
| Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | C-H···O | 2.42 | Dimer of chains |
| 3-methyl-5-trimethylsilyl-1H-pyrazole | N-H···N | - | Hydrogen-bonded tetramer |
π-Stacking Interactions in Solid-State Structures
In addition to hydrogen bonding, π-stacking interactions between the aromatic rings of the 1H-pyrazol-5-ol ligands and other aromatic moieties within the crystal structure are significant in dictating the solid-state packing. These interactions are particularly prevalent in complexes containing phenyl-substituted pyrazole ligands.
The crystal structure of 4-acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone reveals π-π stacking interactions between adjacent intermolecular phenyl rings, with a centroid-to-centroid distance of 3.7827(7) Å and a slippage of 1.474 Å mdpi.com. Furthermore, C-H···π interactions are also observed, where a C-H bond interacts with the π-system of a phenyl group, with a hydrogen-to-centroid distance of 2.75 Å mdpi.com.
Studies on 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes have shown that while planar stacking between the central benzene rings may not always occur, other forms of intermolecular interactions, such as C-H∙∙∙π, play a crucial role in the supramolecular arrangement nih.govnih.gov. The conformation of the molecules in the solid state is a result of the interplay between these various weak interactions. The suppression of π-π stacking through steric hindrance has been explored as a method to enhance solid-state emission in flat aromatic molecules, highlighting the importance of controlling these interactions in materials design rsc.org.
The following table provides examples of π-stacking and C-H···π interactions found in the solid-state structures of pyrazole-containing compounds.
| Compound/Complex | Interaction Type | Centroid-Centroid Distance (Å) | Description |
| 4-acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone | π-π stacking | 3.7827(7) | Interaction between adjacent intermolecular phenyl rings. |
| 4-acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone | C-H···π | 2.75 (H to centroid) | Interaction between a C-H bond and a phenyl ring. |
| 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzene | C-H∙∙∙π | - | Interaction between a phenyl C-H and the central benzene ring. |
Influence of Counter-Anions and Metal Ions on Supramolecular Structures
The selection of the metal ion and the counter-anion are critical factors that can profoundly influence the resulting supramolecular architecture of metal-pyrazol-5-ol assemblies. Different metal ions have distinct coordination preferences, in terms of coordination number and geometry, which directly impacts the way the pyrazol-5-ol ligands are arranged in the primary coordination sphere. This, in turn, affects the possibilities for secondary supramolecular interactions.
Research on bis-pyrazole-bis-acetate based coordination complexes has demonstrated that the supramolecular diversity is due to different conformations adopted by the ligands, which are mainly induced by different metal ions (e.g., Mn(II) vs. Cd(II)) with coordination environments controlled by different anions (e.g., chloride) mdpi.com. Similarly, studies on isoquinoline-based silver(I) complexes have shown that the coordinative ability of counter-anions like ClO₄⁻, NO₃⁻, and CF₃CO₂⁻ plays an essential role in the construction of the supramolecular networks rsc.org. In some cases, the anion can directly coordinate to the metal center, while in others, it resides in the crystal lattice and participates in non-covalent interactions.
The following table illustrates the influence of different metal ions and counter-anions on the dimensionality and structural motifs of pyrazole-based coordination compounds.
| Ligand | Metal Ion | Counter-Anion | Resulting Supramolecular Structure/Motif |
| Bis-pyrazole-bis-acetate | Mn(II) | Cl⁻ | 2D hydrogen-bonded sheet and 1D zigzag chain leading to a 3,4-c network. |
| Bis-pyrazole-bis-acetate | Cd(II) | Cl⁻ | 2D hydrogen-bonded sheet. |
| 1,3-bis(3-(pyridin-2-yl)-1H-pyrazol-5-yl)benzene | Fe(II) | Cl⁻, Br⁻, I⁻ | Encapsulation of the halide anion within a supramolecular assembly. |
| 5-amino-3-(pyrid-2-yl)-1H-pyrazole | Cu(II) | NO₃⁻ | Complex network of four distinct nodes with high connectivity. |
| 5-amino-3-(pyrid-2-yl)-1H-pyrazole | Zn(II) | NO₃⁻ | Isostructural with the Cu(II) complex, forming a complex network. |
Computational and Theoretical Studies on 1h Pyrazol 5 Ol Hydrochloride and Its Derivatives
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, especially Density Functional Theory (DFT), have become indispensable for investigating the electronic structure and reactivity of pyrazole (B372694) derivatives. doaj.org DFT methods provide a balance between accuracy and computational cost, making them ideal for studying the properties of molecules like 1H-pyrazol-5-ol. These calculations help elucidate the distribution of electrons within the molecule, which governs its chemical behavior.
Before any properties can be accurately predicted, the most stable three-dimensional structure of the molecule must be determined. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. youtube.com For 1H-pyrazol-5-ol, a key aspect of its structure is the potential for tautomerism. It can exist in several forms, including the OH-form (1H-pyrazol-5-ol), the NH-form (1,2-dihydro-3H-pyrazol-3-one), and the CH-form (pyrazolin-4-one). tandfonline.comresearchgate.net
Computational studies have shown that the relative stability of these tautomers is highly dependent on the solvent and the nature of substituents. tandfonline.comorientjchem.org For instance, in non-polar solvents, the OH-form might be more stable, while polar solvents can favor the zwitterionic or keto forms. tandfonline.com DFT calculations at the B3LYP/6-31G(d) level of theory have been used to determine the optimized geometry of the related pyrazol-5-one, revealing it to be a planar molecule. jocpr.com The process of geometry optimization provides crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and steric properties.
| Parameter | Calculated Value (Å or °) for Pyrazol-5-one |
|---|---|
| N1-N2 Bond Length | 1.381 |
| C3-N2 Bond Length | 1.319 |
| C4-C5 Bond Length | 1.442 |
| C5=O6 Bond Length | 1.221 |
| N1-C5-C4 Angle | 106.8 |
| N2-N1-C5 Angle | 113.8 |
Data based on DFT B3LYP/6-31G(d) calculations for the parent pyrazol-5-one structure. jocpr.com The actual parameters for 1H-pyrazol-5-ol hydrochloride may vary.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. derpharmachemica.com A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. jocpr.com Conversely, a small gap suggests the molecule is more reactive. DFT calculations are commonly used to compute the energies and visualize the spatial distribution of these orbitals. For pyrazole derivatives, the HOMO is often localized on the pyrazole ring and electron-donating groups, while the LUMO is distributed over the ring and any electron-withdrawing substituents.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Pyrazol-5-one | -9.524 | -3.401 | 6.123 |
| 3-Methyl-pyrazol-5-one | -9.252 | -3.129 | 6.123 |
| 1-Phenyl-3-methyl-pyrazol-5-one | -8.708 | -3.537 | 5.171 |
Data derived from DFT B3LYP/6-31G(d) calculations. jocpr.com These values are illustrative for the pyrazolone (B3327878) scaffold.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. youtube.comyoutube.com The MEP map is plotted onto the molecule's electron density surface, with different colors representing different potential values. researchgate.net
Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like oxygen and nitrogen.
Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density (electron-poor). These sites are prone to nucleophilic attack.
Green and yellow regions represent intermediate or near-zero potential.
For pyrazole derivatives, MEP analysis typically shows negative potential (red/yellow) around the nitrogen atoms and the carbonyl oxygen (in the pyrazolone tautomer), identifying them as key sites for hydrogen bonding and electrophilic interactions. researchgate.net The hydrogen atom attached to the nitrogen is usually a region of positive potential (blue), making it a potential hydrogen bond donor site. researchgate.net
Mechanistic Studies of Chemical Reactions Involving 1H-Pyrazol-5-ol
Computational chemistry is a powerful tool for elucidating the detailed step-by-step pathways of chemical reactions, known as reaction mechanisms. mdpi.comrsc.orgmdpi.com By calculating the energies of reactants, transition states, and products, researchers can map out the entire energy profile of a reaction. This helps to understand reaction kinetics, predict product selectivity, and design more efficient synthetic routes.
For derivatives of 1H-pyrazol-5-ol, computational studies can investigate a variety of reactions. For example, theoretical calculations have been used to explore the acid-catalyzed dehydration of related pyrazol-4-ols. scielo.br Such studies identified a four-step mechanism and determined that the water elimination step was the rate-determining step, with the energy barrier being highly dependent on the substituents on the pyrazole ring. scielo.br Other potential reactions involving the 1H-pyrazol-5-ol scaffold that could be studied computationally include:
Alkylation and Acylation: Investigating the regioselectivity of reactions at the different nitrogen or oxygen atoms.
Electrophilic Aromatic Substitution: Determining the preferred position of substitution on the pyrazole ring.
Cycloaddition Reactions: Modeling the involvement of the pyrazole ring in pericyclic reactions.
These mechanistic studies provide insights that are often difficult or impossible to obtain through experimental methods alone, revealing the transient structures of short-lived intermediates and transition states. mdpi.com
Prediction of Spectroscopic Parameters (e.g., NMR, IR)
Theoretical calculations can accurately predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nmrdb.org Comparing calculated spectra with experimental data is a robust method for confirming molecular structures.
Infrared (IR) Spectroscopy: DFT calculations can compute the harmonic vibrational frequencies of a molecule. These theoretical frequencies often correlate well with experimental IR spectra, although they are typically scaled by a factor to account for anharmonicity and other systematic errors. For pyrazol-5-one derivatives, calculations have been used to assign key vibrational modes, such as the N-H and C=O stretching frequencies. jocpr.com For example, calculations showed that methyl and phenyl substituents decrease the N-H bond vibrational frequency. jocpr.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR chemical shifts (¹H and ¹³C). nih.gov Theoretical NMR studies on pyrazol-5-one have been performed, and the calculated chemical shifts show good agreement with experimental values, aiding in the assignment of signals to specific protons and carbons in the molecule. jocpr.comresearchgate.net These predictions are particularly useful for distinguishing between different isomers or tautomers, which may have distinct NMR signatures. mdpi.com
Intermolecular Interactions and Crystal Engineering Studies
Crystal engineering focuses on understanding and controlling how molecules assemble in the solid state to form crystalline structures. rsc.orgconicet.gov.ar This knowledge is vital for controlling the physical properties of materials, such as solubility and melting point. The crystal packing of pyrazole derivatives is governed by a network of non-covalent interactions, including hydrogen bonds, π-π stacking, and van der Waals forces. researchgate.netnih.gov
Computational studies are integral to analyzing these weak interactions. DFT calculations can quantify the strength of specific interactions, such as the energy of a hydrogen bond. rsc.org Hirshfeld surface analysis is another powerful computational tool that provides a visual and quantitative summary of all intermolecular contacts in a crystal. researchgate.netresearchgate.net
For pyrazole derivatives, N-H···N and N-H···O hydrogen bonds are common and powerful structure-directing interactions, often leading to the formation of chains, dimers, or more complex three-dimensional networks. nih.govresearchgate.net The aromatic pyrazole ring can also participate in π-π stacking interactions, further stabilizing the crystal lattice. nih.gov By understanding the hierarchy and energetics of these interactions through computational analysis, scientists can design molecules with specific substituents to favor desired crystal packing motifs and, consequently, desired material properties. rsc.orgresearchgate.net
Advanced Applications in Materials Science and Catalysis
Applications in Functional Materials (excluding biological)
The inherent electronic and structural characteristics of the pyrazole (B372694) ring make it a valuable component in the design of functional materials. Its ability to coordinate with metal ions and its tunable electronic properties are central to its applications in optics and porous materials.
Pyrazole derivatives are integral to the development of novel materials with significant nonlinear optical (NLO) effects, which are crucial for technologies in telecommunications, signal processing, and optical memory. For instance, the compound 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one (APPQ) has been synthesized and studied for its optical properties. researchgate.net Thin films of APPQ demonstrated a band gap energy of 2.3 eV and exhibited photoluminescence with emission peaks around 580 nm. researchgate.net Heterojunction devices created with these films showed promising photovoltaic properties, including an open-circuit voltage of 0.62 V and a short-circuit current of 5.1 × 10–4 A/cm². researchgate.net Theoretical studies using density functional theory (DFT) are often employed to understand the electronic absorption spectra and predict the photophysical behavior of such complex pyrazole-based molecules. researchgate.net
The photophysical properties of pyrazole-containing compounds can be fine-tuned through chemical modification. Studies on coumarin-pyrazole hybrids have investigated their computational and photophysical properties, suggesting that such modified structures could be foundational for future optoelectronic applications. mdpi.com These investigations highlight the potential of pyrazole derivatives in creating materials for high-efficiency organic solar cells and other optoelectronic devices. researchgate.net
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Pyrazole derivatives, particularly those with multiple coordination sites like pyrazole carboxylic acids, are excellent candidates for linkers in MOF synthesis due to their ability to form stable, porous structures. researchgate.net
The use of pyrazolate-based ligands has led to the creation of MOFs with exceptional thermal and chemical stability. For example, MOFs constructed with the tritopic ligand 1,3,5-tris(1H-pyrazol-4-yl)benzene (H3BTP) and various transition metals (Ni, Cu, Zn, Co) have shown high BET surface areas, with values reaching up to 1860 m²/g. rsc.org Some of these frameworks exhibit remarkable stability, withstanding heating in air to over 500°C and treatment with boiling aqueous solutions across a wide pH range (2 to 14). rsc.org This robustness, combined with exposed metal sites within the pores, makes them promising candidates for catalytic processes where materials like zeolites are traditionally used. rsc.org
The geometry and functionality of the pyrazole linker play a crucial role in determining the final topology and properties of the MOF. researchgate.net Bifunctional T-shaped pyrazole-isophthalate ligands have been used to synthesize chiral MOFs, which are valuable for enantioselective separation and catalysis. mdpi.com The resulting frameworks can possess ultramicroporous structures capable of selective gas adsorption, demonstrating the tunability of these materials for specific applications in gas storage and separation. researchgate.netmdpi.com
| MOF Linker | Metal Ion | Resulting MOF Properties | Reference |
| 1,3,5-tris(1H-pyrazol-4-yl)benzene (H3BTP) | Ni, Cu, Zn, Co | High thermal and chemical stability, BET surface areas up to 1860 m²/g, exposed metal sites. | rsc.org |
| 5-(2-(1,3,5-trimethyl-1H-pyrazol-4-yl)azo)isophthalate | Zn | Chiral tetragonal structure, ultramicroporous, thermally stable up to 400 °C. | mdpi.com |
| Pyrazole carboxylic acids | Various | Tunable high porosities, large specific surface areas, applications in luminescent sensing and catalysis. | researchgate.net |
Catalytic Applications of 1H-Pyrazol-5-ol Derivatives and Metal Complexes
The pyrazole scaffold is a key component in modern catalysis, functioning both as a versatile ligand for transition metals and as a core structure in metal-free organocatalysis.
Pyrazole derivatives are effective ligands in transition-metal catalysis, particularly in C-H functionalization reactions. These reactions offer a direct method to form new C-C and C-heteroatom bonds on the pyrazole ring, avoiding the need for pre-functionalized starting materials. nih.govrsc.org Various transition metals, including gold and copper, have been utilized to catalyze reactions such as aminofluorination and trifluoromethylation of pyrazoles. mdpi.com The ability of the pyrazole ring to coordinate with the metal center facilitates these transformations, leading to a wide range of functionalized pyrazoles in a single step. nih.govrsc.org While many of these reactions rely on metal catalysts, research has also focused on developing transition-metal-free conditions, often by tuning reaction parameters like temperature to achieve divergent synthesis of pyrazole derivatives. mdpi.comnih.gov
Pyrazolone (B3327878) scaffolds are prominent in the field of organocatalysis, which avoids the use of transition metals. researchgate.net These structures can participate in various organocatalytic reactions to form complex molecules like spiro-cyclic pyrazolones and fused-pyrazolone heterocycles. researchgate.net The C-4 position of the pyrazolone ring is nucleophilic and readily reacts with electrophiles, making it a key site for functionalization. rsc.org
Organocatalytic systems using pyrazolones are powerful for building structurally complex and chiral molecules with high enantioselectivity and diastereoselectivity. researchgate.netrsc.org A robust pyrrolidine-BzOH salt has been shown to effectively catalyze a one-pot, three-component reaction involving 4-unsubstituted pyrazolones to synthesize 1,3-diarylallylidene pyrazolones in high yields. acs.org This metal-free catalytic system is versatile and compatible with a wide array of functional groups. acs.org Asymmetric reactions, including Michael additions and annulations, are commonly performed using pyrazolone derivatives to synthesize enantiomerically enriched compounds. magtech.com.cn These methods are advantageous due to their operational simplicity, mild reaction conditions, and environmentally benign nature. rsc.org
Corrosion Inhibition Studies
Derivatives of 1H-pyrazol-5-ol have demonstrated significant potential as corrosion inhibitors for various metals, particularly steel in acidic environments. nih.gov Their effectiveness is attributed to the presence of heteroatoms (nitrogen, oxygen) and π-electrons in their structure, which facilitate strong adsorption onto the metal surface, forming a protective film that mitigates corrosion. nih.govsemanticscholar.org
Studies on 316L stainless steel in 1 M HCl have shown that pyrazol-5-one derivatives act as effective mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. deswater.comresearchgate.net The inhibition efficiency of these compounds increases with their concentration. researchgate.netnih.gov For example, N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB) exhibited a high inhibition efficiency of 90.2% for C38 steel in 1 M HCl at a concentration of 1 mM. nih.gov
The adsorption of these pyrazole derivatives on the steel surface typically follows established models like the Langmuir or Temkin adsorption isotherms, indicating the formation of a stable protective layer through a combination of physical and chemical interactions. nih.govdeswater.com
| Inhibitor Compound | Metal | Corrosive Medium | Max Inhibition Efficiency (%) | Reference |
| (Z)-3-methyl-4-(2-m-tolylhydrazono)-1H-pyrazol-5(4H)-one | 316L Stainless Steel | 1 M HCl | Not specified, but effective | deswater.comresearchgate.net |
| N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB) | C38 Steel | 1 M HCl | 90.2 | nih.gov |
| Pyrazolone-sulfonamide hybrids | Mild Steel | 1 M HCl | 95.4 - 96.6 | nih.gov |
| Various Pyrazole derivatives (DPA, DPM, DPF) | Mild Steel | 1.0 M HCl | 97 | semanticscholar.org |
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Methodologies for Enhanced Sustainability
The synthesis of pyrazole (B372694) derivatives is undergoing a significant transformation, driven by the principles of green chemistry to minimize environmental impact. thieme-connect.comekb.eg Future research is intensely focused on moving away from traditional methods that often rely on volatile organic solvents and harsh conditions. tandfonline.com The development of novel, sustainable synthetic methodologies is a key priority.
Key emerging strategies include:
Aqueous Synthesis: Utilizing water as a solvent is a primary goal for green synthesis. thieme-connect.com Research has demonstrated the successful synthesis of various pyrazole-containing molecules in aqueous media, which significantly reduces the environmental footprint of the chemical process. researchgate.netacs.org
Solvent-Free Conditions: An even more advanced approach involves conducting reactions under solvent-free conditions. tandfonline.com This has been achieved using mechanochemical methods like grinding and ball milling or by using ionic liquids such as tetrabutylammonium (B224687) bromide (TBAB) as a recyclable reaction medium. tandfonline.comrsc.org
Energy-Efficient Techniques: The use of alternative energy sources like microwave irradiation and sonication (ultrasound) is being explored to facilitate reactions more efficiently. ekb.eg These methods can lead to shorter reaction times and higher yields compared to conventional heating.
Heterogeneous Catalysis: The development and use of reusable, solid-supported catalysts, including nanocatalysts, are gaining traction. thieme-connect.com These catalysts are easily separated from the reaction mixture, simplifying purification and reducing waste.
These sustainable approaches not only address environmental concerns but also often lead to improved reaction efficiency and cost-effectiveness, marking a critical direction for the future synthesis of 1H-pyrazol-5-ol hydrochloride and related compounds. tandfonline.com
| Methodology | Key Principle | Advantages | Reference |
|---|---|---|---|
| Aqueous Synthesis | Using water as the reaction solvent. | Environmentally benign, safe, low cost. | thieme-connect.comresearchgate.netacs.org |
| Solvent-Free Synthesis | Reaction occurs without a solvent, often using grinding or an ionic liquid medium. | Reduces solvent waste, potential for high atom economy, simplified workup. | tandfonline.com |
| Microwave/Ultrasound Assistance | Using microwave or sonic energy to drive the reaction. | Rapid reaction times, improved yields, enhanced energy efficiency. | ekb.eg |
| Mechanochemistry | Using mechanical force (e.g., ball milling) to induce chemical reactions. | Solvent-free, energy-efficient, can enable reactions that are difficult in solution. | rsc.org |
Advanced Computational Modeling for Structure-Property Relationships
Computational chemistry has become an indispensable tool for accelerating research and development in the field of pyrazole derivatives. eurasianjournals.com Advanced computational modeling, particularly Density Functional Theory (DFT), allows for the in-depth investigation of molecular structures and the prediction of their physicochemical properties, which is crucial for understanding structure-property relationships. eurasianjournals.comdoaj.org
Future research leverages these computational techniques to:
Predict Molecular Properties: DFT calculations are used to optimize molecular geometry and predict electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gaps. nih.govresearchgate.net This information is vital for forecasting a molecule's reactivity and its potential in optoelectronic applications. doaj.org
Elucidate Reaction Mechanisms: Computational models help in understanding the step-by-step mechanisms of chemical reactions, enabling chemists to optimize conditions for desired outcomes. eurasianjournals.com
Guide Drug Discovery: Molecular docking and dynamics simulations are employed to predict how pyrazole derivatives interact with biological targets, such as proteins. mdpi.comnih.gov This accelerates the identification of lead compounds and the design of new therapeutics with potentially enhanced efficacy. eurasianjournals.comnih.gov
Establish Structure-Activity Relationships (SAR): By systematically modifying the structure of a pyrazole derivative in silico and calculating the resulting property changes, researchers can establish robust SAR models. mdpi.com This predictive capability guides the synthesis of new compounds with targeted functionalities.
The integration of these computational approaches provides powerful insights that complement experimental work, reducing the time and resources required for the discovery and optimization of new pyrazole-based compounds. eurasianjournals.com
| Computational Technique | Primary Application | Key Insights Provided | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Electronic Structure Analysis | Optimized geometry, HOMO-LUMO gap, vibrational frequencies, electronic stability. | doaj.orgnih.govresearchgate.net |
| Molecular Docking | Enzyme-Inhibitor Interaction | Prediction of binding modes and affinity to biological targets. | mdpi.comnih.gov |
| Molecular Dynamics (MD) | System Stability & Conformation | Exploration of the dynamic behavior and conformational space of molecules over time. | eurasianjournals.comeurasianjournals.com |
| Quantitative Structure-Activity Relationship (QSAR) | Predictive Modeling | Correlates chemical structure with physical, chemical, or biological properties. | mdpi.com |
Exploration of New Coordination Architectures and Functional Materials
The pyrazole nucleus, and specifically the pyrazol-5-ol tautomer, is an excellent chelating ligand for a wide variety of metal ions due to its N- and O-donor atoms. depositolegale.itresearchgate.net This has spurred significant research into its use for constructing complex coordination compounds, including coordination polymers (CPs) and metal-organic frameworks (MOFs). acs.orgnih.gov
Emerging research in this area is focused on:
Design of Novel CPs and MOFs: Scientists are exploring the self-assembly of 1H-pyrazol-5-ol and its derivatives with various metal ions (e.g., Cu(II), Mn(II), Cd(II), Zn(II)) to create new one-, two-, and three-dimensional structures. acs.orgrsc.orgnih.gov The choice of metal, ligand substituents, and reaction conditions allows for fine-tuning of the resulting architecture.
Functional Materials for Catalysis: Pyrazole-based coordination complexes are being investigated for their catalytic activity. researchgate.net The metal centers within these frameworks can act as active sites for various chemical transformations, and the porous nature of MOFs can provide size and shape selectivity.
Photocatalytic Applications: Certain coordination polymers synthesized with pyrazole-based ligands have demonstrated excellent photocatalytic properties. rsc.org For instance, some materials have shown high efficiency in the degradation of organic dyes like methylene (B1212753) blue under visible light, suggesting potential applications in environmental remediation. rsc.org
Sensing and Electronics: The unique electronic properties and potential porosity of pyrazole-based coordination materials make them candidates for chemical sensors and other electronic applications. researchgate.netbohrium.com
The versatility of the pyrazol-5-ol scaffold as a ligand ensures that the exploration of new coordination architectures will remain a vibrant and productive field, promising the development of novel functional materials with tailored properties for a range of applications. bohrium.comresearchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1H-pyrazol-5-ol hydrochloride, and how can purity be ensured?
- Methodology : A catalyst-free tandem Knoevenagel-Michael reaction can be adapted for synthesizing pyrazol-5-ol derivatives. For example, aryl aldehydes and pyrazolin-5-one react under reflux in xylene with chloranil (1.4 mmol) over 25–30 hours, followed by purification via recrystallization from methanol . To form the hydrochloride salt, post-synthesis treatment with HCl under controlled conditions is recommended. Purity can be validated using HPLC with UV detection (λ = 254 nm) and comparison to reference standards.
Q. How can the crystal structure of 1H-pyrazol-5-ol derivatives be resolved to confirm molecular geometry?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate was analyzed using Mo-Kα radiation (λ = 0.71073 Å) at 298 K, with data refined using SHELXL-2018 . Hydrogen-bonding networks and torsional angles should be reported to validate intramolecular interactions.
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodology :
- FT-IR : Identify key functional groups (e.g., O–H stretch at 3200–3400 cm⁻¹, N–H bend at 1600 cm⁻¹).
- NMR : Use ¹H/¹³C NMR in DMSO-d₆ to resolve aromatic protons (δ 6.5–8.0 ppm) and hydroxyl groups (δ 9–12 ppm) .
- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (e.g., [M+H]⁺ for C₅H₆ClN₂O⁺ = 145.02 Da).
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of pyrazole ring formation in 1H-pyrazol-5-ol derivatives?
- Methodology : Computational studies (DFT at B3LYP/6-31G* level) can predict regioselectivity during cyclization. Experimentally, varying solvents (e.g., ethanol vs. DMF) and temperatures (80–120°C) can shift product ratios. For instance, xylene promotes bis-pyrazol-5-ol formation via tandem Knoevenagel-Michael pathways .
Q. What strategies resolve contradictions in reported biological activities of 1H-pyrazol-5-ol derivatives (e.g., antibacterial vs. anti-inflammatory effects)?
- Methodology :
- Dose-Response Studies : Test compounds across a concentration range (0.1–100 µM) in cell-based assays (e.g., LPS-induced RAW 264.7 macrophages for anti-inflammatory activity) .
- Target-Specific Assays : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) to isolate mechanisms. Conflicting results may arise from off-target effects or assay conditions (e.g., pH, serum content).
Q. How can computational modeling guide the design of this compound analogs with enhanced pharmacokinetic properties?
- Methodology :
- In Silico ADME : Predict logP, solubility, and metabolic stability using tools like SwissADME. For example, trifluoromethyl substitution at position 3 improves metabolic resistance .
- Molecular Docking : Screen analogs against VEGFR2 or COX-2 (PDB IDs: 4ASD, 5KIR) to prioritize candidates with high binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
